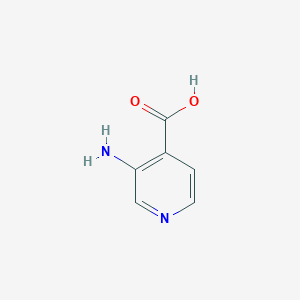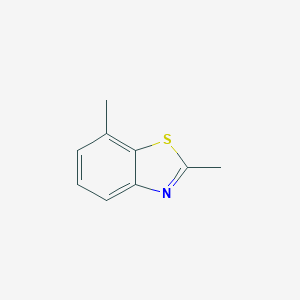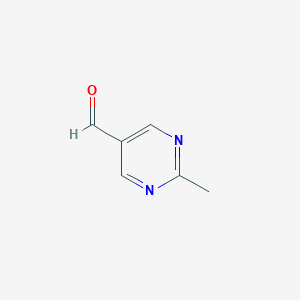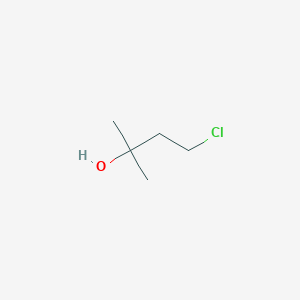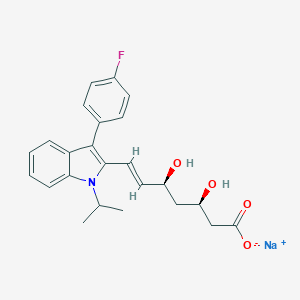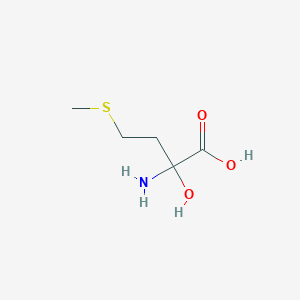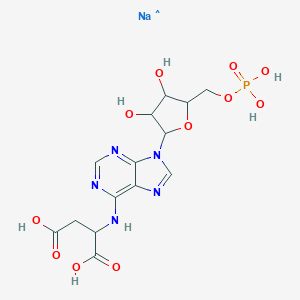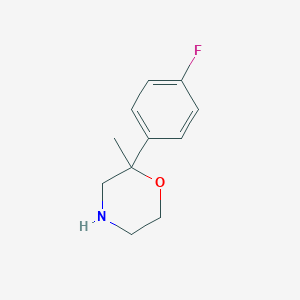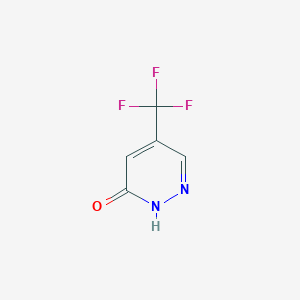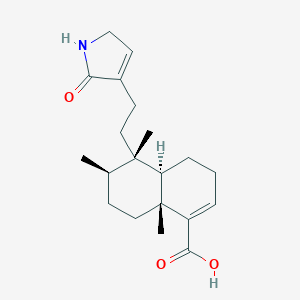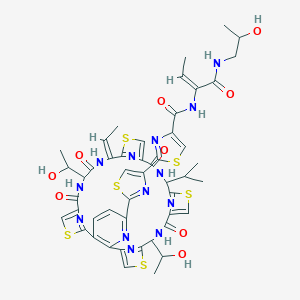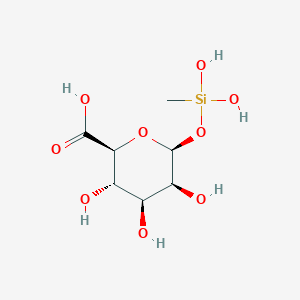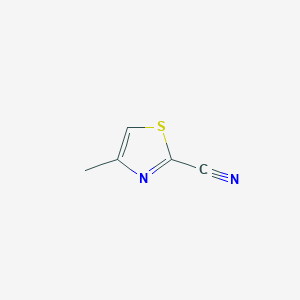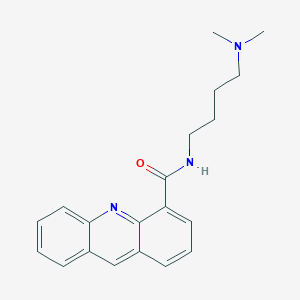
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-, also known as 4-ABA, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be synthesized in the laboratory and has a range of applications in biochemistry and physiology.
作用机制
The mechanism of action of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is based on its ability to bind to proteins and small molecules. It has been shown to bind to the active site of enzymes, altering their activity. It can also bind to DNA, causing changes in its conformation and function. 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is also known to interact with other small molecules, such as calcium ions, affecting their activity in cells.
生化和生理效应
The biochemical and physiological effects of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- vary depending on the system being studied. In general, it has been shown to alter the activity of enzymes, affect the conformation of DNA, and modulate the activity of small molecules in cells. It has also been shown to affect the behavior of cells and tissues in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in lab experiments is its fluorescent properties. It can be easily detected and tracked in real-time, allowing researchers to monitor its activity and movement. It is also a relatively small molecule, making it easy to incorporate into peptides and proteins. However, one limitation of using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for the use of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research. One area of interest is the development of new fluorescent probes based on 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-. Researchers are also exploring new applications for 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in the study of enzymes, DNA, and small molecules. Additionally, there is interest in using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in vivo to study the behavior of cells and tissues in real-time. Overall, the future of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research looks promising, with many potential applications yet to be explored.
Conclusion
In conclusion, 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is a versatile fluorescent probe that has many applications in scientific research. Its ability to bind to proteins, small molecules, and DNA makes it a valuable tool for studying a wide range of biological systems. While there are limitations to its use, the future of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research looks promising, with many potential applications yet to be explored.
合成方法
The synthesis of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- involves the reaction of 4-acridinecarboxamide with N,N-dimethylbutylamine in the presence of a catalyst. The reaction yields 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- as a white crystalline solid with a high purity. The synthesis method is relatively simple and can be carried out in most organic chemistry laboratories.
科学研究应用
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is widely used as a fluorescent probe in scientific research. It has been used to study the binding of small molecules to proteins, the localization of proteins within cells, and the activity of enzymes. 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- can be incorporated into peptides and proteins, allowing researchers to track their movement and activity in real-time. It has also been used to study the behavior of cells and tissues in vitro and in vivo.
属性
CAS 编号 |
106626-58-8 |
|---|---|
产品名称 |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
分子式 |
C20H23N3O |
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)butyl]acridine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O/c1-23(2)13-6-5-12-21-20(24)17-10-7-9-16-14-15-8-3-4-11-18(15)22-19(16)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3,(H,21,24) |
InChI 键 |
XNPDBHPDWFZJDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
规范 SMILES |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
其他 CAS 编号 |
106626-58-8 |
同义词 |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



